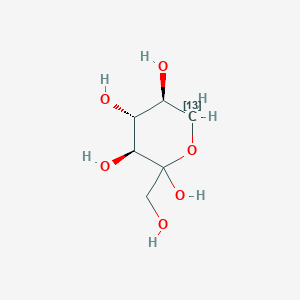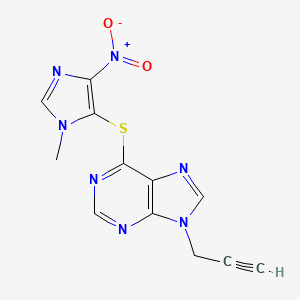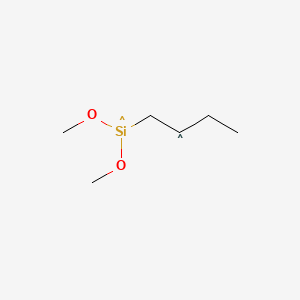
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a chemical compound with the molecular formula C12H24N4O4 . It is also known by other names such as Azido-PEG2-acetic Acid CHA Salt and 2- [2- (2-Azidoethoxy)ethoxy]acetic Acid Cyclohexylamine Salt .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The compound should be stored at temperatures between 0-10°C and under inert gas . It should be protected from moisture and heat .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity Studies
8-Azido-3,6-dioxaoctanoic acid cyclohexylamine salt may not be directly studied in the papers, but similar compounds have been used extensively in the synthesis of various chemical compounds and for biological activity studies. For example, azides like 2-azido-2-methylpropanoic acid have been utilized in regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, producing diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which are significant for peptide synthesis and bioactivity studies (Tornøe, Christensen, & Meldal, 2002).
2. Crystal Engineering and Solid State Chemistry
In crystal engineering, azides and cyclohexylamine salts are used to understand the influence of non-covalent interactions in crystal packing. For instance, the study of molecular salts of trans-4,4′-stilbenedicarboxylic acid with various amines, including cyclohexylamine, helps to understand how these interactions attain energy minima in solid-state architectures, which is crucial for the development of new materials (Kole, Tan, & Vittal, 2011).
3. Chemical Modifications and Drug Synthesis
Azides are often used in chemical modifications and the synthesis of drugs. For example, studies have explored the synthesis of various nucleosides, including 2'-azido-2',3'-dideoxypyrimidine nucleosides, which are structurally related to antiviral drugs (Warshaw & Watanabe, 1990). Such research is critical for the development of new therapeutic agents.
4. Glycoconjugate Synthesis
Azido sugars, which are structurally related to this compound, are important in the synthesis of glycoconjugates. For instance, azido sugars have been reduced to amino sugars, which are valuable donors for glycoconjugate synthesis (Ohrui & Emoto, 1969). This area of research is vital for the development of biomolecules and pharmaceuticals.
Análisis Bioquímico
Biochemical Properties
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The azido group in the compound is highly reactive and can participate in cycloaddition reactions with alkynes, forming triazoles. This interaction is often catalyzed by copper ions, leading to the formation of stable and specific conjugates. The compound’s ability to form such stable bonds makes it valuable in bioconjugation and labeling studies .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group can be incorporated into biomolecules, allowing for the tracking and visualization of cellular processes. This incorporation can lead to changes in cell function, including alterations in signal transduction pathways and gene expression profiles. Additionally, the compound’s interactions with cellular proteins can impact metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azido group in the compound reacts with alkynes in the presence of a copper catalyst, forming triazoles. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules. The compound can also act as an enzyme inhibitor or activator, depending on the specific biomolecule it interacts with. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to heat or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in gene expression, protein function, and metabolic activity. The stability and degradation of the compound can influence its efficacy and reliability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired experimental outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s ability to participate in click chemistry reactions also allows for the precise modification of metabolic pathways, enabling researchers to study specific biochemical processes in detail .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can impact its activity and function. The compound’s interactions with binding proteins can also influence its transport and distribution, affecting its overall efficacy in experimental settings .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it can exert its effects. These targeting signals can include specific amino acid sequences or structural motifs that direct the compound to its intended location. Post-translational modifications, such as phosphorylation or glycosylation, can also influence the compound’s localization and activity within cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt involves the reaction of 8-Azido-3,6-dioxaoctanoic Acid with Cyclohexylamine in the presence of a suitable solvent.", "Starting Materials": [ "8-Azido-3,6-dioxaoctanoic Acid", "Cyclohexylamine", "Suitable solvent" ], "Reaction": [ "Dissolve 8-Azido-3,6-dioxaoctanoic Acid in a suitable solvent", "Add Cyclohexylamine to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt" ] } | |
Número CAS |
2098500-94-6 |
Fórmula molecular |
C12H24N4O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
2-[2-(2-azidoethoxy)ethoxy]acetate;cyclohexylazanium |
InChI |
InChI=1S/C6H11N3O4.C6H13N/c7-9-8-1-2-12-3-4-13-5-6(10)11;7-6-4-2-1-3-5-6/h1-5H2,(H,10,11);6H,1-5,7H2 |
Clave InChI |
CVGMGYQHORMPPJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(COCCOCC(=O)O)N=[N+]=[N-] |
SMILES canónico |
C1CCC(CC1)[NH3+].C(COCCOCC(=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
